molecular formula C9H11NO2 B1347108 2-(4-Methoxyphenyl)acetamide CAS No. 6343-93-7

2-(4-Methoxyphenyl)acetamide

Cat. No.: B1347108
CAS No.: 6343-93-7
M. Wt: 165.19 g/mol
InChI Key: OLKQIWCQICCYQS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)acetamide, also known as methacetin, is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to the benzene ring and an acetamide group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme activity and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in liver function tests.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity compared to other phenylacetamides .

Properties

IUPAC Name

2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKQIWCQICCYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979618
Record name 2-(4-Methoxyphenyl)ethanimidic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-93-7
Record name (4-Methoxyphenyl)acetamide
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Record name 6343-93-7
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Record name 2-(4-Methoxyphenyl)ethanimidic acid
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Record name 2-(4-methoxyphenyl)acetamide
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Record name 2-(4-METHOXYPHENYL)ACETAMIDE
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Synthesis routes and methods

Procedure details

2-Methoxyphenylacetic acid (10.0 g, 60.1 mmol) was dissolved in acetonitrile (15 mL). Subsequently, pyridine (2.84 g, 36.1 mmol) and di-tert-butyl dicarbonate [Boc2O (19.6 g, 90.2 mmol)] were added thereto. The mixture was stirred for 10 minutes at room temperature, and then ammonium hydrogencarbonate (7.1 g, 90.2 mmol) were added. After completion of reaction, the reaction mixture was concentrated under reduced pressure. Thereafter, the resultant concentrate was added to water, and the resultant mixture was extracted with chloroform, followed by washing sequentially with 1M hydrochloric acid and brine. The resultant mixture was subjected to drying over magnesium sulfate and concentration under reduced pressure. The resultant concentrate was used in Production Example 18 without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
ammonium hydrogencarbonate
Quantity
7.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of the structural differences between N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)acetamide (OM) and N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide (MA) on their polymerization rates?

A: Both OM and MA share the 2-(4-Methoxyphenyl)acetamide structure but differ in the position and nature of the methacrylic group attachment. This difference significantly impacts their reactivity in free radical polymerization. Specifically, OM, a methacrylic ester, polymerizes at a higher rate than MA, a methacrylamide. [] This difference is attributed to the electronic effects of the functional groups, influencing the reactivity of the π-double bond involved in the polymerization. []

Q2: How does the incorporation of this compound into methacrylic copolymers affect their glass transition temperature (Tg)?

A: Research indicates that the presence of large polar side groups like those in poly[N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)-acetamide] (poly-O) and poly[N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide] (poly-A) significantly influences the Tg of acrylic copolymers. [] The Tg values are dependent on the specific structure and orientation of the this compound moiety within the polymer chain. Further studies on copolymers with hydroxyethyl methacrylate suggest that the distribution of monomeric units, particularly the alternating diads, plays a crucial role in determining the overall Tg of the copolymer. []

Q3: What is the significance of studying the crystal structure of compounds containing this compound?

A: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. For instance, the single-crystal X-ray diffraction study of N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate, a complex molecule containing the this compound moiety, revealed important details about its molecular conformation and interactions with solvent molecules. [] This type of structural information is crucial for understanding the compound's stability, solubility, and potential for further modifications.

Q4: How does the pH of the environment affect the swelling and drug release properties of hydrogels containing this compound derivatives?

A: Research on pH-sensitive hydrogels incorporating methacrylic derivatives of this compound reveals that the pH of the surrounding environment plays a critical role in their swelling behavior and drug release kinetics. [] Specifically, these hydrogels exhibit increased swelling and faster hydrolysis in simulated intestinal fluid (SIF, pH 7.0) compared to simulated gastric fluid (SGF, pH 1.2). [] This pH-responsive behavior is attributed to the presence of ionizable groups, like methacrylic acid, within the hydrogel structure, which alter their swelling and degradation properties depending on the pH. [] This suggests potential applications of these materials for targeted drug delivery to specific regions of the gastrointestinal tract.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.